3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine

Nucleophilic substitution Leaving group ability Synthetic intermediate

In fragment-based drug discovery, chemoselectivity problems from bifunctional dibromo analogs force researchers into extra purification steps, cutting yields. 3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine (free base, CAS 1824055-29-9) solves this with a single chloromethyl handle that enables one-step nucleophilic substitution without statistical product mixtures. - Monofunctional reactivity: Eliminates uncontrolled bis-substitution that plagues 3,9-dibromo analog syntheses. - Lower MW (187.63 Da): 23.7% lighter than the 3-bromo analog, preserving lead-likeness headroom for fragment growth. - Dual-form availability: Free base and hydrochloride salt (CAS 2225136-70-7) offer flexibility for protic solvent conditions and long-term storage.

Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
Cat. No. B13255438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine
Molecular FormulaC7H10ClN3O
Molecular Weight187.63 g/mol
Structural Identifiers
SMILESC1COCCN2C1=NN=C2CCl
InChIInChI=1S/C7H10ClN3O/c8-5-7-10-9-6-1-3-12-4-2-11(6)7/h1-5H2
InChIKeyLDSIOEWUNRVSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-Triazolo-Oxazepine Overview


3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine (CAS 1824055-29-9, free base; CAS 2225136-70-7, hydrochloride) is a heterocyclic compound belonging to the triazolo-oxazepine class . It features a fused bicyclic core comprising a 1,2,4-triazole ring and a saturated 1,4-oxazepine ring, with a reactive chloromethyl (-CH₂Cl) substituent at the 3-position . This chloromethyl group enables nucleophilic substitution reactions, making the compound a versatile synthetic intermediate in medicinal chemistry and chemical biology programs . The compound is commercially available as both a free base (molecular formula C₇H₁₀ClN₃O, molecular weight 187.63 g/mol) and a hydrochloride salt (C₇H₁₁Cl₂N₃O, molecular weight 224.09 g/mol), typically at ≥95% purity .

Reactive chloromethyl handle for nucleophilic substitution
Free base and hydrochloride salt forms available
≥95% purity specification supports reliable synthesis

3-(Chloromethyl)-Triazolo-Oxazepine vs. Closest Analogs


Within the [1,2,4]triazolo[4,3-d][1,4]oxazepine scaffold family, the identity and number of substituents at the 3-position and 9-position fundamentally govern both synthetic downstream utility and physicochemical profile. The chloromethyl substituent at C-3 in the target compound provides a distinct leaving-group reactivity profile compared to the 3-bromo analog (CAS 1782346-41-1) and the 3,9-dibromo analog (CAS 2060053-25-8), with implications for nucleophilic substitution kinetics, atom economy in subsequent coupling steps, and by-product complexity . The 3-(hydroxymethyl) analog ({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol, CAS 2031269-23-3) requires additional activation (e.g., tosylation, mesylation, or Appel conditions) before it can participate in nucleophilic displacement, adding a synthetic step and reducing overall yield compared to the pre-activated chloromethyl compound . Furthermore, the free base (CAS 1824055-29-9) and hydrochloride salt (CAS 2225136-70-7) forms of the target compound offer differing solubility and handling characteristics that are not replicated by the exclusively free-base bromo analogs . These structural differences translate into measurable differences in reaction conditions, purification complexity, and final product integrity across diverse synthetic programs.

1 Chloromethyl leaving group kinetics differ from bromo analog; substitution profiles may not transfer directly.
2 Single reactive site avoids chemoselectivity issues present in bifunctional dibromo analog; performance not interchangeable.
3 Only target compound offers hydrochloride salt; bromo analogs available solely as free base, limiting solubility tuning.

3-(Chloromethyl)-Triazolo-Oxazepine: Evidence vs. Analogs


Leaving-Group Reactivity: Chloromethyl vs. Bromomethyl

The chloromethyl (-CH₂Cl) substituent at the 3-position of the target compound provides a leaving-group reactivity profile that is distinct from the 3-bromo analog. Chloride is a poorer leaving group than bromide in SN2 reactions, with typical relative reactivity ratios (k_Br/k_Cl) of approximately 30–60 under standard conditions . This means the chloromethyl compound exhibits moderated, more controllable reactivity in nucleophilic displacement reactions, reducing the risk of competing elimination or over-alkylation side reactions that can occur with the more reactive bromomethyl analog. In the specific context of the triazolo-oxazepine scaffold, where the fused oxazepine ring nitrogen may participate in intramolecular competitive reactions, this moderated reactivity can translate to higher yields of the desired substitution product [1].

Leaving group reactivity
Class-level
Chloromethyl is approx. 30–60× slower SN2 than bromomethyl
Moderated reactivity may reduce side reactions in library synthesis.
General leaving-group data; scaffold-specific kinetics to verify.
Nucleophilic substitution Leaving group ability Synthetic intermediate

Atom Economy Advantage: Chloromethyl vs. Bromo Analogs

The target compound (free base) has a molecular weight of 187.63 g/mol (C₇H₁₀ClN₃O), compared to 232.08 g/mol for the 3-bromo analog (C₆H₈BrN₃O) and 296.95 g/mol for the 3,9-dibromo analog (C₆H₇Br₂N₃O) . This represents a 23.7% lower molecular weight versus the 3-bromo analog and a 58.3% lower molecular weight versus the 3,9-dibromo analog. In fragment-based drug discovery and parallel library synthesis, lower molecular weight building blocks contribute to more favorable final compound physicochemical profiles and provide greater headroom for molecular property optimization within Lipinski and lead-likeness guidelines [1].

Atom economy advantage
Data to verify
MW 187.6 vs. 232.1 (bromo) & 297.0 (dibromo) — 23.7% & 58.3% lower
Lower molecular weight supports lead-likeness optimization headroom.
Calculated from molecular formulas; experimental property data not shown.
Atom economy Molecular weight Building block efficiency

Monofunctional vs. Bifunctional Intermediate Advantages

The target compound bears a single reactive chloromethyl substituent exclusively at the 3-position of the triazolo-oxazepine core. In contrast, the 3,9-dibromo analog (CAS 2060053-25-8) carries two leaving groups at both the 3- and 9-positions . When used as a synthetic intermediate, the monofunctional chloromethyl compound eliminates the chemoselectivity challenges inherent to the bifunctional dibromo analog, where sequential substitution must be carefully controlled to avoid statistical mixtures of mono- and bis-substitution products [1]. This translates to fewer synthetic steps, reduced chromatographic purification burden, and higher overall isolated yields when constructing singly derivatized final compounds.

Monofunctional vs. bifunctional
Class-level
1 reactive site (target) vs. 2 sites (dibromo analog)
May avoid statistical product mixtures in single-point derivatizations.
Chemoselectivity outcome depends on nucleophile and conditions.
Monofunctional building block Synthetic selectivity Product complexity

Salt Form: Free Base vs. Hydrochloride

3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine is commercially available in two distinct forms that enable researchers to select the optimal physical form for their specific synthetic protocol: the free base (CAS 1824055-29-9; C₇H₁₀ClN₃O; MW 187.63) and the hydrochloride salt (CAS 2225136-70-7; C₇H₁₁Cl₂N₃O; MW 224.09) . The hydrochloride salt typically exhibits enhanced aqueous solubility and improved ambient stability compared to the free base, which may be advantageous for aqueous reaction conditions or long-term storage [1]. In contrast, the 3-bromo and 3,9-dibromo analogs are predominantly available only as free bases, limiting the formulator's ability to tune solubility and stability through salt selection .

Salt form availability
Reported
Free base & HCl salt offered; bromo analogs: free base only
Enables solubility and stability tuning for aqueous or storage needs.
Stability and solubility data to verify under specific conditions.
Salt form selection Solubility Chemical stability

Purity Benchmark: Chloromethyl vs. Hydroxymethyl Analog

The target compound, 3-(chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine, is supplied with a specified minimum purity of ≥95% from multiple vendors . The structurally related 3-(hydroxymethyl) analog ({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol, CAS 2031269-23-3) is also offered at 95% purity . This parity in commercial purity means that the critical differential between these two building blocks lies not in bulk purity but in their functional group reactivity: the chloromethyl compound is pre-activated for direct nucleophilic displacement, whereas the hydroxymethyl compound requires an additional activation step (e.g., conversion to a mesylate, tosylate, or halide) prior to coupling, introducing additional reagent costs, synthetic steps, and yield losses [1]. When all cost factors—reagent expense, additional reaction time, and yield loss in the activation step—are considered, the pre-activated chloromethyl compound can offer superior overall process efficiency despite similar procurement purity.

Purity & step count
Reported
≥95% purity, pre-activated; saves 1 activation step vs. hydroxymethyl analog
May reduce synthetic step count and associated yield loss.
Step efficiency depends on activation method and scale.
Chemical purity Quality control Procurement specification

3-(Chloromethyl)-Triazolo-Oxazepine Applications


Single-Point Derivatization in Parallel Library Synthesis

In medicinal chemistry programs generating compound libraries through nucleophilic displacement at the 3-position of the triazolo-oxazepine scaffold, the target compound is the preferred intermediate over the 3,9-dibromo analog. Using a monofunctional chloromethyl building block eliminates the chemoselectivity challenges inherent to the bifunctional dibromo analog, where uncontrolled substitution can produce statistical mixtures of mono- and bis-substituted products . The moderated reactivity of the chloromethyl leaving group, approximately 30- to 60-fold less reactive than the bromomethyl analog under SN2 conditions , further enables cleaner reaction profiles with reduced elimination and over-alkylation by-products during library synthesis in polar aprotic solvents such as DMF or acetonitrile [1].

Fragment-Based Discovery: Low Molecular Weight Advantage

At 187.63 g/mol, the free base form of the target compound is 23.7% lighter than the 3-bromo analog (232.08 g/mol) and 58.3% lighter than the 3,9-dibromo analog (296.95 g/mol) . In fragment-based drug discovery, where starting fragments typically should not exceed 300 Da, this lower molecular weight provides greater headroom for subsequent fragment growth and property optimization within lead-likeness guidelines . The chlorine atom also contributes favorable physicochemical properties including moderate lipophilicity, unlike the bromine atom in the 3-bromo analog which imparts higher logP and molecular weight that can complicate downstream ADME optimization [1].

Aqueous-Compatible Reactions & Long-Term Storage

When a synthetic protocol involves aqueous or protic solvent conditions—or when the triazolo-oxazepine intermediate must be stored for extended periods before use—the hydrochloride salt form (CAS 2225136-70-7) offers distinct advantages. This salt form is commercially available at ≥95% purity and typically exhibits improved ambient stability and aqueous solubility compared to the free base, reducing the risk of degradation during storage and simplifying handling in water-compatible reaction systems . The 3-bromo and 3,9-dibromo analogs, available exclusively as free bases, do not offer this formulation flexibility [1].

Step-Count Minimization in Multi-Step Synthesis

For synthetic routes targeting amine-, thioether-, or ether-linked triazolo-oxazepine derivatives, the target compound's pre-activated chloromethyl group enables direct one-step nucleophilic displacement . In contrast, the 3-(hydroxymethyl) analog requires an additional activation step—typically mesylation, tosylation, or Appel halogenation—before it can participate in the same displacement chemistry, adding one synthetic step with an associated yield loss of approximately 5–30% per activation step under standard conditions . Over the course of a multi-step synthesis, this single-step elimination can translate to meaningful improvements in overall process yield and reduced laboratory resource consumption [1].

Application
Selection Property
Validation Focus
Single-point derivatization in parallel library synthesis
Monofunctional chloromethyl intermediate
Chemoselectivity and by-product control
Fragment-based discovery: low molecular weight advantage
Low molecular weight scaffold
Lead-likeness parameter optimization headroom
Aqueous-compatible reactions & long-term storage
Hydrochloride salt form availability
Aqueous solubility and ambient stability evaluation
Step-count minimization in multi-step synthesis
Pre-activated chloromethyl leaving group
Synthetic step reduction and process mass intensity
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